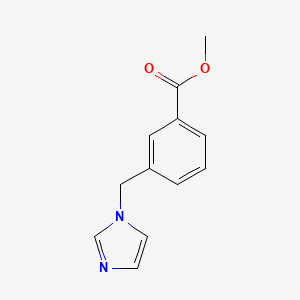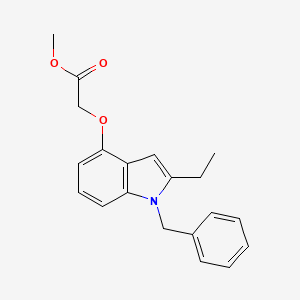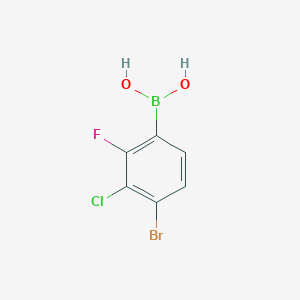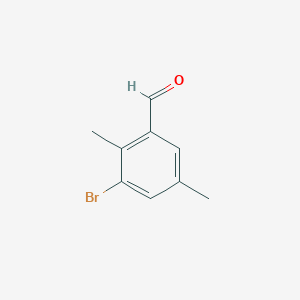![molecular formula C18H25N3 B6318186 Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% CAS No. 179055-58-4](/img/structure/B6318186.png)
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%” is a complex organic molecule. It contains a cycloheptyl group, a benzyl group, and a 1-methyl-1H-pyrazol-4-yl group. These groups are common in many organic compounds, including pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered cycloheptyl ring, a benzyl group attached to an amine, and a 1-methyl-1H-pyrazol-4-yl group. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amine group, the aromatic benzyl group, and the pyrazole ring. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mécanisme D'action
Target of Action
The primary targets of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound that is known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine. Pyrazole derivatives are known to affect a wide range of biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets.
Pharmacokinetics
The compound’s molecular weight (283.42005 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed . .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-10-8-15(9-11-16)12-19-18-6-4-2-3-5-7-18/h8-11,13-14,18-19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZGOHXHUWYLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)





![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)